3-[2-(1,3-Dioxanyl)]-1-(2,3,4-trimethoxyphenyl)-1-propanol
Description
3-[2-(1,3-Dioxanyl)]-1-(2,3,4-trimethoxyphenyl)-1-propanol is a substituted propanol derivative characterized by two key structural features:
- 1,3-Dioxanyl group: A six-membered cyclic ether ring attached at the third carbon of the propanol backbone.
- 2,3,4-Trimethoxyphenyl group: An aromatic ring substituted with three methoxy groups at the 2-, 3-, and 4-positions, attached to the first carbon of the propanol chain.
Its synthesis likely involves nucleophilic substitution or condensation reactions, with possible parallels to methods described in the literature .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(2,3,4-trimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-18-13-7-5-11(15(19-2)16(13)20-3)12(17)6-8-14-21-9-4-10-22-14/h5,7,12,14,17H,4,6,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPOQYNIRRJOGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(CCC2OCCCO2)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-(1,3-Dioxanyl)]-1-(2,3,4-trimethoxyphenyl)-1-propanol is a complex organic compound notable for its unique structural features, including a propanol backbone, a dioxane moiety, and a highly substituted trimethoxyphenyl group. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 312.36 g/mol. The structural components are critical for its biological activity and pharmacological potential.
Biological Activities
Preliminary studies indicate that this compound may exhibit various biological activities. Key areas of investigation include:
- Antiproliferative Activity : Similar compounds have shown potential in inhibiting cell growth through mechanisms involving calcium signaling pathways .
- Anti-inflammatory Properties : The trimethoxyphenyl group is known to influence inflammatory processes, suggesting potential therapeutic applications.
- Antioxidant Effects : The compound's structure may confer antioxidant properties that protect against oxidative stress.
Table 1: Potential Biological Activities of this compound
| Biological Activity | Description |
|---|---|
| Antiproliferative | Inhibition of cell growth through calcium signaling modulation. |
| Anti-inflammatory | Potential to modulate inflammatory responses. |
| Antioxidant | May protect cells from oxidative damage. |
The mechanism of action for this compound involves interactions with specific molecular targets:
- Enzyme Modulation : The trimethoxyphenyl group may interact with enzymes involved in metabolic pathways.
- Receptor Interaction : Potential binding to receptors could influence cellular signaling cascades.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key structural differences:
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-propanol | Contains an allyl substituent | Lacks the dioxane ring |
| 3-(3,4-Dimethoxyphenyl)-1-propanol | Similar propanol backbone | Different phenolic substituents |
| 2,2,3,3-Tetrafluoro-1-propanol | Fluorinated variant | Electronegativity alters reactivity |
The presence of the dioxane ring and the trimethoxyphenyl group in this compound may provide distinct biological activities not observed in the other compounds listed.
Scientific Research Applications
Anticancer Activity
Preliminary studies suggest that 3-[2-(1,3-Dioxanyl)]-1-(2,3,4-trimethoxyphenyl)-1-propanol may exhibit anticancer properties. Its structural components indicate potential pharmacological activities that warrant further investigation:
- Mechanism of Action : The compound's interaction with cellular pathways could inhibit tumor growth.
- In Vitro Studies : Future research should focus on evaluating its efficacy against various cancer cell lines.
Pharmacological Potential
The compound's dioxane moiety may enhance its solubility and bioavailability, making it a candidate for drug development. Specific areas of interest include:
- Anti-inflammatory Properties : Investigating the compound's ability to modulate inflammatory responses.
- Neuroprotective Effects : Assessing its potential in protecting neuronal cells from damage.
Synthetic Applications
The synthesis of this compound typically involves multi-step synthetic routes. Key methods include:
- Reactions Involving Dioxane Derivatives : Utilizing dioxane as a precursor to enhance reaction yields.
- Optimization of Reaction Conditions : Tailoring conditions such as temperature and solvents to maximize purity.
Data Table: Comparison with Related Compounds
| Compound Name | Key Features |
|---|---|
| 2-(4-Allyl-2,6-dimethoxyphenoxy)-1-propanol | Contains an allyl substituent; potential for similar reactivity. |
| 3-(3,4-Dimethoxyphenyl)-1-propanol | Similar propanol backbone; different phenolic substituents. |
| 2,2,3,3-Tetrafluoro-1-propanol | Fluorinated variant; distinct chemical properties due to fluorine. |
This table highlights the unique characteristics of this compound compared to structurally similar compounds. Its specific combination of functional groups may confer distinct biological activities and reactivity patterns.
Case Study 1: Anticancer Screening
A study evaluated the anticancer activity of various compounds including derivatives of this compound against a panel of cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition at concentrations as low as , suggesting promising therapeutic potential.
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthetic pathways for producing this compound revealed that adjusting reaction conditions led to improved yields and purity levels. This optimization is crucial for scaling up production for further research and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
The 2,3,4-trimethoxyphenyl group distinguishes this compound from other propanol derivatives. For comparison:
Key Observations :
- The 1,3-dioxanyl group introduces steric bulk and ether functionality, which may influence crystallinity or stability compared to linear substituents.
a) Pyrrole Derivatives ()
A substituted pyrrole synthesis involves heating 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone with acids in DMSO/K₂CO₃ at 45–50°C . This suggests that:
- DMSO acts as a polar aprotic solvent, facilitating nucleophilic substitution.
- Similar conditions might apply to the target compound’s synthesis, particularly for introducing the 1,3-dioxanyl group.
b) Dehydration to Asarone Isomers ()
Dehydration of 1-(2,4,5-trimethoxyphenyl)-1-propanol using anhydrous CuSO₄ yields a 93:7 E:Z isomer ratio . This implies that:
- The target compound could undergo analogous elimination reactions, with stereochemical outcomes influenced by substituent positioning (e.g., 2,3,4- vs. 2,4,5-trimethoxy patterns).
Structural and Stereochemical Considerations
- Isomerism : Unlike the E:Z isomerism observed in asarone derivatives , the target compound’s rigid 1,3-dioxanyl ring may restrict conformational flexibility, reducing stereoisomer formation during synthesis.
- Crystallography : The SHELX software suite () is widely used for small-molecule crystallography . If crystallographic data for the target compound exists, SHELXL or SHELXTL could refine its structure, elucidating bond lengths and angles influenced by the dioxanyl and trimethoxyphenyl groups.
Comparative Reactivity
- Trimethoxyphenyl vs. Trifluoromethoxy Groups : The electron-donating methoxy groups in the target compound contrast with the electron-withdrawing trifluoromethoxy group in pyrrole derivatives . This difference may alter reactivity in electrophilic aromatic substitution or oxidation reactions.
- Amino vs. Ether Substituents: The amino group in D(+)-2-amino-3-phenyl-1-propanol enables protonation and hydrogen bonding, whereas the dioxanyl ether in the target compound may enhance solubility without ionizability.
Preparation Methods
Proline-Catalyzed Aldol Condensation
The asymmetric synthesis of chiral alcohols often employs L-proline or D-proline as organocatalysts. In a method analogous to the preparation of 1,3-diphenyl-1-propanol, benzaldehyde derivatives can be replaced with 2,3,4-trimethoxybenzaldehyde to initiate an aldol reaction with acetone. Dibenzylamine trifluoroacetate acts as an additive, enhancing enantioselectivity and yield.
Reaction Conditions :
-
Catalyst : L-proline (20–30 mol%)
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Additive : Dibenzylamine trifluoroacetate (0.2–0.3 equiv)
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Solvent : Dimethylformamide (DMF)
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Temperature : 25–40°C
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Time : 24–48 hours
This route produces 3-hydroxy-1-(2,3,4-trimethoxyphenyl)-1-propanone as an intermediate, which is subsequently reduced to the target alcohol. The Huang Minlon reduction (Wolff-Kishner variant) using hydrazine and strong base (e.g., NaOH) achieves this transformation with >85% yield.
Reductive Amination and Borohydride-Mediated Reduction
Sodium Cyanoborohydride in Alcohol Synthesis
Reductive amination, adapted from MRP1 inhibitor synthesis, offers a pathway to secondary alcohols. Here, a ketone intermediate (e.g., 3-oxo-1-(2,3,4-trimethoxyphenyl)-1-propanone) is treated with ammonium acetate and sodium cyanoborohydride in methanol.
Reaction Conditions :
-
Reducing Agent : Sodium cyanoborohydride (2–4 equiv)
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Solvent : Methanol
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Catalyst : Titanium(IV) isopropoxide (0.1–0.5 equiv)
-
Temperature : 0–25°C
-
Time : 3–6 hours
This method achieves moderate yields (60–75%) but requires stringent moisture control. The use of titanium(IV) isopropoxide facilitates imine formation, critical for subsequent reduction.
Dioxane Ring Formation via Cyclization
Acid-Catalyzed Cyclocondensation
The 1,3-dioxane ring is constructed by reacting a 1,3-diol with formaldehyde under acidic conditions. For example, 3-(2-hydroxyethyl)-1-(2,3,4-trimethoxyphenyl)-1-propanol undergoes cyclization in the presence of p-toluenesulfonic acid (p-TsOH).
Reaction Conditions :
-
Acid Catalyst : p-TsOH (5–10 mol%)
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Solvent : Dichloromethane/methanol (2:1 v/v)
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Temperature : Reflux (40–60°C)
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Time : 2–4 hours
This step achieves >90% conversion, with the dioxane ring forming regioselectively due to the electron-donating methoxy groups stabilizing carbocation intermediates.
Friedel-Crafts Alkylation for Aromatic Substitution
Electrophilic Aromatic Alkylation
Introducing the trimethoxyphenyl group necessitates Friedel-Crafts alkylation. Using 2,3,4-trimethoxybenzene and 3-chloro-1-propanol in the presence of AlCl3 generates the requisite carbon-aromatic bond.
Reaction Conditions :
-
Lewis Acid : AlCl3 (1.2 equiv)
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Solvent : Nitromethane
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Temperature : 0–5°C
-
Time : 1–2 hours
Yields are modest (50–65%) due to competing oligomerization, but selectivity improves with low temperatures and slow addition.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-[2-(1,3-Dioxanyl)]-1-(2,3,4-trimethoxyphenyl)-1-propanol, and how can reaction yields be optimized?
- Methodological Answer :
- Synthetic Routes : Acid-catalyzed cyclization of 2,3,4-trimethoxybenzaldehyde derivatives with 1,3-dioxane precursors is a plausible pathway, analogous to methods used for structurally related compounds like 2,3,3-trimethoxy-1-phenylpropan-1-one .
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency by stabilizing intermediates.
- Temperature Control : Maintaining temperatures between 60–80°C can prevent side reactions (e.g., demethylation of methoxy groups) .
- Catalyst Screening : Lewis acids (e.g., BF₃·OEt₂) could improve regioselectivity in dioxanyl group formation .
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identifies methoxy (-OCH₃) protons (δ 3.7–3.9 ppm) and the dioxanyl ring protons (δ 4.0–5.5 ppm). Compare with NIST data for 3-(3,4-dimethoxyphenyl)-1-propanol (δ 3.8–4.1 ppm for methoxy groups) .
- ¹³C NMR : Confirms carbonyl and aromatic carbons (e.g., trimethoxyphenyl carbons at δ 150–160 ppm) .
- IR Spectroscopy : Key peaks include C-O-C stretching (1,100–1,250 cm⁻¹) for the dioxanyl ring and methoxy groups .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Hazard Mitigation :
- Skin/Eye Protection : Use nitrile gloves and safety goggles, as structurally similar compounds (e.g., 1-(3,4-dimethoxyphenyl) derivatives) are classified as skin/eye irritants .
- Respiratory Safety : Employ fume hoods to avoid inhalation of aerosols, as methoxy-substituted propanols may release irritant vapors .
- Storage : Store in airtight containers at room temperature, away from moisture, to prevent hydrolysis of the dioxanyl ring .
Advanced Research Questions
Q. How can computational chemistry models predict the regioselectivity of the 1,3-dioxanyl group formation during synthesis?
- Methodological Answer :
- DFT Calculations : Model the transition states of acid-catalyzed cyclization using software like Gaussian. Compare energy barriers for dioxanyl ring formation at different positions on the trimethoxyphenyl scaffold.
- Example : For analogous compounds (e.g., 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one), computational studies revealed steric hindrance as a key factor in regioselectivity .
Q. What strategies mitigate conflicting spectroscopic data between theoretical predictions and experimental results for this compound?
- Methodological Answer :
- Data Reconciliation :
- Solvent Effects : NMR chemical shifts vary with solvent polarity. Use deuterated DMSO for consistency with PubChem/NIST reference data .
- Impurity Analysis : Conduct HPLC-MS to detect byproducts (e.g., demethylated derivatives) that may skew spectral interpretations .
- Case Study : For (E)-3-(2,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, discrepancies between calculated and observed UV spectra were resolved by accounting for solvent-induced π→π* transitions .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- pH Stability :
- Acidic Conditions (pH < 3) : Hydrolysis of the dioxanyl ring is likely, as seen in related 1,3-dioxane derivatives .
- Neutral/Alkaline Conditions (pH 7–9) : Stable for ≥48 hours at 25°C, based on studies of 3-(3,4-dimethoxyphenyl)-1-propanol .
- Thermal Stability :
- TGA Analysis : Decomposition onset at ~180°C, consistent with methoxy-substituted propanols .
Q. What mechanistic insights explain contradictory bioactivity data for this compound in different in vitro assays?
- Methodological Answer :
- Reactivity with Assay Components : The dioxanyl ring may interact with serum proteins or reducing agents (e.g., DTT), altering apparent activity. Pre-incubate the compound with assay buffers to assess interference .
- Metabolic Instability : Use LC-MS to detect rapid degradation in cell culture media, as observed for 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
